Monepantel is an anthelmintic compound primarily used in veterinary medicine to control gastrointestinal nematodes in livestock, particularly sheep and cattle. It belongs to a novel class of anthelmintics known as amino-acetonitrile derivatives. The compound was developed by Novartis and first registered for use in New Zealand in 2009. Monepantel exhibits high efficacy against various nematode species, including those resistant to other classes of anthelmintics such as benzimidazoles and macrocyclic lactones .
Monepantel is classified under the International Nonproprietary Name (INN) system as an anthelmintic agent. The chemical structure and its biological activity were first detailed in patent WO2005/44784, which described its synthesis and potential applications against parasitic infections . The compound has gained attention due to its unique mechanism of action and its effectiveness against resistant nematode strains.
The synthesis of monepantel involves a multi-step process that includes the resolution of racemic mixtures into their enantiomers. The synthesis typically follows these steps:
The manufacturing process is optimized based on pilot studies that identify critical parameters such as mixing times and filtration techniques to prevent loss of active ingredients during production. Analytical methods like High-Performance Liquid Chromatography (HPLC) are utilized for quality assurance, ensuring that all batches conform to specified standards .
Monepantel's molecular formula is CHClFNO, and it features a complex structure that includes a cyano group, a trifluoromethyl group, and an aryloxy unit. The compound exists in multiple polymorphic forms, with distinct melting points reported: 125 °C for polymorphic form A and 142-149 °C for form B .
Monepantel undergoes various chemical reactions during its metabolism in biological systems. Upon administration, it is rapidly converted into its major metabolite, monepantel sulphone, which retains similar anthelmintic activity.
Monepantel acts by targeting specific nicotinic acetylcholine receptors in nematodes, particularly the DEG-3 subfamily found in Haemonchus contortus. This interaction leads to spastic paralysis and eventual death of the parasites.
Monepantel is primarily used in veterinary medicine for controlling gastrointestinal nematodes in sheep and cattle. Its broad-spectrum efficacy makes it particularly valuable for treating infections caused by resistant nematode strains.
Research continues into expanding monepantel's applications beyond livestock, including potential uses in other veterinary fields or even human medicine through modifications that enhance its pharmacological properties or reduce side effects associated with existing treatments .
Monepantel (C₂₀H₁₃F₆N₃O₂S; molecular weight 473.39 g/mol) emerged from Novartis' systematic screening of amino-acetonitrile derivatives (AADs) for anthelmintic activity. Initial in vitro assays identified AAD-1566 (later named monepantel) as a lead compound due to its efficacy against drug-resistant nematodes at nanomolar concentrations [4]. The discovery was first published in 2008 in Nature, where Kaminsky et al. demonstrated its potency against multi-drug-resistant isolates of Haemonchus contortus and Trichostrongylus colubriformis [1] [3]. This breakthrough addressed a critical need in veterinary medicine, as resistance to benzimidazoles, levamisole, and macrocyclic lactones had become widespread by the early 2000s [4]. Patent WO2005/44784 (2005) detailed its chemical synthesis, followed by commercial registration in New Zealand (2009) for sheep nematode control [3].
Table 1: Key Milestones in Monepantel Development
Year | Event | Significance |
---|---|---|
2005 | Patent WO2005/44784 filed | First description of monepantel's chemical structure |
2008 | Publication in Nature | Validation of efficacy against resistant nematodes |
2009 | Commercial launch (Zolvix®) | First AAD-class anthelmintic for sheep |
Monepantel belongs to the amino-acetonitrile derivatives, characterized by a chiral amino-acetonitrile core linked to aryloxy and aroyl groups. Its IUPAC name is N-[(2S)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide [3] [7]. Key features include:
Table 2: Chemical Identifiers of Monepantel
Property | Value |
---|---|
CAS Registry Number | 887148-69-8 |
Molecular Formula | C₂₀H₁₃F₆N₃O₂S |
ChEBI ID | CHEBI:132679 |
SMILES Notation | CC@(NC(=O)C1=CC=C(SC(F)(F)F)C=C1)C#N |
Anthelmintic Applications
Monepantel’s primary significance lies in its novel action against nematode-specific nicotinic acetylcholine receptors (nAChRs) of the DEG-3 subfamily, particularly ACR-23 in C. elegans and MPTL-1 in H. contortus [1] [3]. Unlike classical anthelmintics, it acts as a positive allosteric modulator, forcing sustained ion channel opening that causes spastic paralysis and death of nematodes [1]. This mechanism underpins its efficacy against isolates resistant to other drug classes, including multi-drug-resistant H. contortus (resistant to benzimidazoles, levamisole, and macrocyclic lactones) [4] [8].
Emerging Oncological Research
Unexpectedly, monepantel demonstrates autophagy-inducing properties in mammalian cancer cells. In vitro studies reveal IC₅₀ values of 7.2 ± 0.2 μM (OVCAR-3 ovarian cancer) and 10.5 ± 0.4 μM (A2780 ovarian cancer) through inhibition of mTOR phosphorylation at Ser2448 [6]. This mTORC1 pathway modulation positions monepantel as a repurposing candidate, with Phase I trials for motor neuron disease initiated (NCT04894240) [6] [7].
Dual Research Impact
Table 3: Research Applications of Monepantel
Field | Target/Pathway | Observed Effect |
---|---|---|
Anthelmintic Research | DEG-3/Des-2 nAChRs | Spastic paralysis of nematodes |
Cancer Research | mTORC1 (Ser2448 phosphorylation) | Autophagosome formation in ovarian cancer cells |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7